Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
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Overview
Description
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is a chemical compound with the molecular formula C17H23NO and a molecular weight of 257.379 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by its bicyclic structure, which includes a benzamide group attached to a 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with benzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or ether, and the product is purified by recrystallization from methanol/water mixtures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways . The compound may enhance GABAergic transmission, leading to increased inhibitory effects in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-methyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-: Similar structure but with a methyl group attached to the nitrogen atom.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl derivatives: Various derivatives with different functional groups attached to the bicyclic structure.
Uniqueness
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its specific bicyclic structure and the presence of the benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
101598-36-1 |
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Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide |
InChI |
InChI=1S/C17H23NO/c1-16(2)13-9-10-17(16,3)14(11-13)18-15(19)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
NTWLHHBGBISWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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